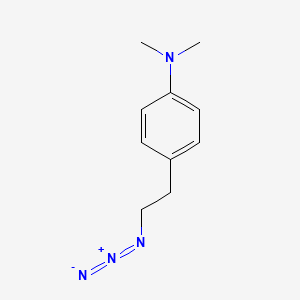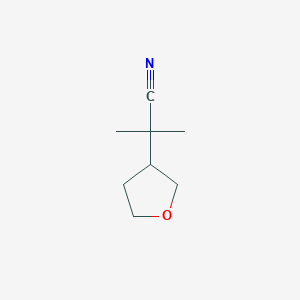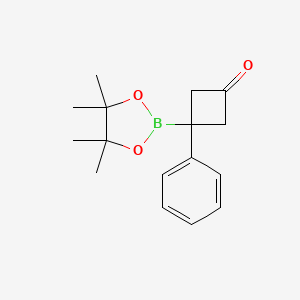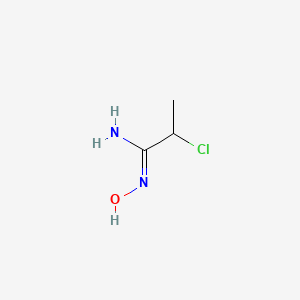
4-(2-Azidoethyl)-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Azidoethyl)-N,N-dimethylaniline is an organic compound that features an azido group (-N3) attached to an ethyl chain, which is further connected to a dimethylaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethyl)-N,N-dimethylaniline typically involves the substitution of an amine group with an azide group. One common method is the reaction of 4-(2-bromoethyl)-N,N-dimethylaniline with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures . This reaction proceeds via nucleophilic substitution, where the azide ion replaces the bromine atom.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
化学反応の分析
Types of Reactions
4-(2-Azidoethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Click Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
CuAAC Reactions: Copper(I) catalysts, alkyne substrates, and solvents like water or tert-butanol.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide, polar aprotic solvents like DMF.
Major Products
Triazoles: Formed from CuAAC reactions.
Amines: Formed from the reduction of the azide group.
科学的研究の応用
4-(2-Azidoethyl)-N,N-dimethylaniline has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles via click chemistry.
Materials Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
作用機序
The mechanism of action of 4-(2-Azidoethyl)-N,N-dimethylaniline largely depends on the specific reactions it undergoes. For instance, in CuAAC reactions, the azide group reacts with an alkyne to form a triazole ring, which can then interact with various biological targets. The azide group itself is relatively inert until it undergoes a reaction, at which point it can form reactive intermediates that interact with other molecules .
類似化合物との比較
Similar Compounds
4-(2-Azidoethyl)benzene-1,2-diol: Similar in structure but with a benzene-1,2-diol moiety instead of a dimethylaniline group.
N-Azidoethyl azoles: Compounds where the azidoethyl group is attached to various azole rings.
Uniqueness
4-(2-Azidoethyl)-N,N-dimethylaniline is unique due to the presence of both an azido group and a dimethylaniline moiety. This combination allows for a wide range of chemical reactions and applications, particularly in the synthesis of complex organic molecules and functional materials.
特性
CAS番号 |
823189-11-3 |
|---|---|
分子式 |
C10H14N4 |
分子量 |
190.25 g/mol |
IUPAC名 |
4-(2-azidoethyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C10H14N4/c1-14(2)10-5-3-9(4-6-10)7-8-12-13-11/h3-6H,7-8H2,1-2H3 |
InChIキー |
ZPBXUVRPZHVKFS-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)CCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid](/img/structure/B13613387.png)

![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N,N-dimethylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13613406.png)
![4-([1,1'-Biphenyl]-4-yl)butan-2-amine](/img/structure/B13613407.png)

![1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613422.png)


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13613441.png)

![6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13613447.png)



